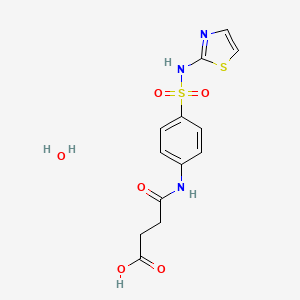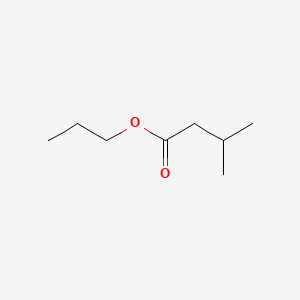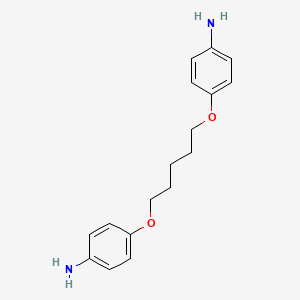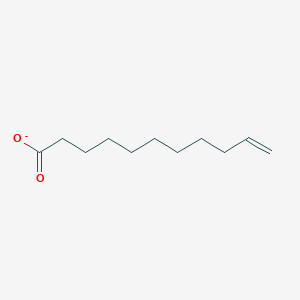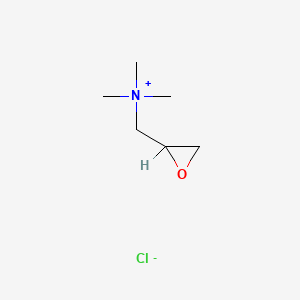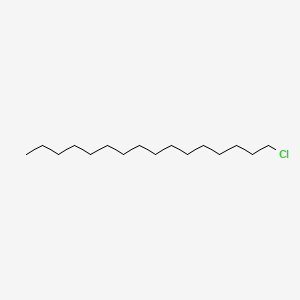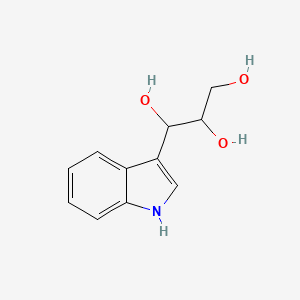
1-(3-Indolyl)propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Indolyl)propane-1,2,3-triol is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Green Solvent Alternatives
1-(3-Indolyl)propane-1,2,3-triol, through its structural analogs such as 1,2,3-Trimethoxypropane, demonstrates potential in green chemistry as a nontoxic alternative to traditional solvents. This compound, derived from glycerol, shows promise in CO2 absorption and could contribute to sustainable processes in chemical engineering and environmental science (Flowers et al., 2017).
Biomass Valorization
The compound's relevance extends to the valorization of biomass byproducts, where it can be used as a precursor for syngas and lighter hydrocarbons. This application is significant in the development of biofuels and renewable energy sources, offering a pathway to utilize glycerol, a byproduct of biodiesel production (Hemings et al., 2012).
Chemical Synthesis and Catalysis
In the realm of synthetic chemistry, 1-(3-Indolyl)propane-1,2,3-triol and its derivatives are involved in the synthesis of complex molecules. These applications include the formation of norlignans and phenylpropanoids, which have implications in medicinal chemistry and the development of new therapeutic agents (Zeng et al., 2012).
Nanotechnology
The compound's derivatives have been explored in the synthesis of metal nanoparticles, providing a novel physical method that could be more efficient and environmentally friendly than traditional chemical synthesis techniques. This is particularly relevant in the development of nanomaterials with applications in electronics, catalysis, and medicine (Siegel et al., 2012).
Advanced Materials
1-(3-Indolyl)propane-1,2,3-triol-based compounds contribute to the development of self-healing materials, offering innovative solutions in coatings and polymers that can autonomously repair damage, extending the lifespan and functionality of materials used in various industries (Zhao et al., 2022).
Propriétés
Numéro CAS |
13615-41-3 |
|---|---|
Nom du produit |
1-(3-Indolyl)propane-1,2,3-triol |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H13NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-15H,6H2 |
Clé InChI |
XINKZRRAVQNCLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O |
Synonymes |
1-(3-indolyl)-1,2,3-propanetriol 1-(3-indolyl)propane-1,2,3-triol 3-indolylglycerol 3-indolylglycerol, (R*,R*)-isomer 3-indolylglycerol, (R*,S*)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



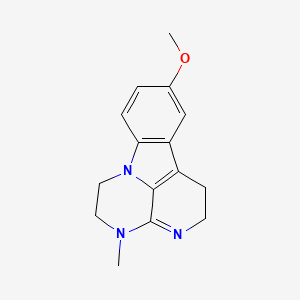
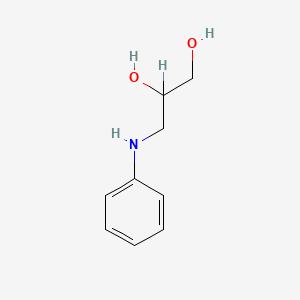
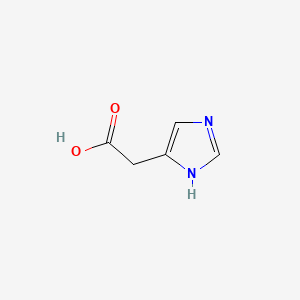
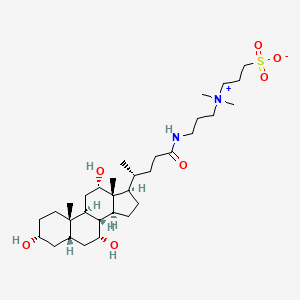
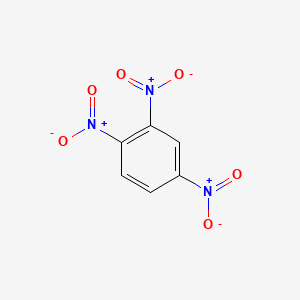
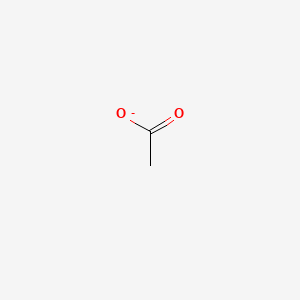
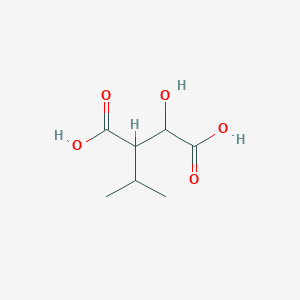
![2-[[2,4-Dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B1210302.png)
